Gemfibrozil Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

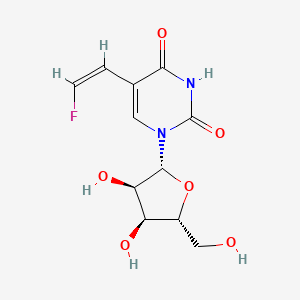

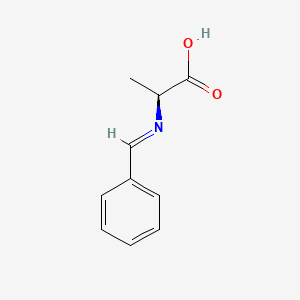

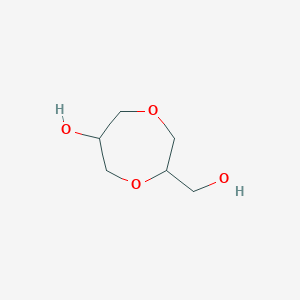

Gemfibrozil Ethyl Ester is a derivative of gemfibrozil, a lipid-regulating agent used primarily to reduce triglyceride levels in patients with hyperlipidemia. This compound is synthesized to enhance the pharmacokinetic properties of gemfibrozil, potentially improving its efficacy and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gemfibrozil Ethyl Ester typically involves the esterification of gemfibrozil with ethanol. The process begins with the preparation of gemfibrozil, which is synthesized through the O-alkylation of 2,5-dimethylphenol with isobutyl 5-chloro-2,2-dimethylpentanoate . The resulting gemfibrozil is then reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

Gemfibrozil Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form gemfibrozil and ethanol.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Gemfibrozil and ethanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Gemfibrozil Ethyl Ester has several scientific research applications across various fields:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Industry: Used in the development of lipid-regulating drugs and formulations.

Mechanism of Action

Gemfibrozil Ethyl Ester exerts its effects by activating peroxisome proliferator-activated receptor-α (PPARα). This activation leads to several changes in lipid metabolism, including increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII. It also enhances the activity of lipoprotein lipase, inhibits the synthesis of apolipoprotein B, promotes peripheral lipolysis, reduces the removal of free fatty acids by the liver, and increases the clearance of apolipoprotein B .

Comparison with Similar Compounds

Gemfibrozil Ethyl Ester can be compared with other lipid-regulating agents such as:

Clofibrate: Similar to gemfibrozil, clofibrate is used to lower elevated serum lipids.

Atorvastatin: A statin used to lower cholesterol levels.

Simvastatin: Another statin with similar uses and side effects as atorvastatin.

This compound is unique in its potential to improve the pharmacokinetic properties of gemfibrozil, making it a promising candidate for further research and development in lipid-regulating therapies.

Properties

IUPAC Name |

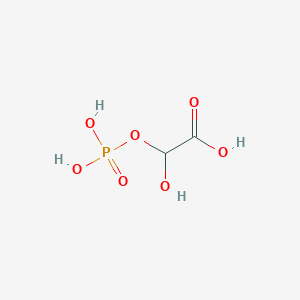

ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-6-19-16(18)17(4,5)10-7-11-20-15-12-13(2)8-9-14(15)3/h8-9,12H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYZJKNPRVDWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCOC1=C(C=CC(=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)

![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)